![molecular formula C12H16ClN5O2 B1305732 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride CAS No. 4576-37-8](/img/structure/B1305732.png)
3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of amino-triazine with different reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved by reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture . Similarly, the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives was performed through the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . These methods suggest that the synthesis of the compound of interest might involve the reaction of a diamino-triazine with a benzoic acid derivative under specific conditions.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by their crystalline form and intermolecular interactions. For example, the 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one crystallizes in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial for the stability and reactivity of the compound. The compound of interest may also exhibit similar crystalline properties and intermolecular interactions, which can be analyzed through X-ray crystallography or similar techniques.
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including isomerization and oxidation. For instance, 4-amino-3-benzyl-1,2,3-triazole can isomerize in hot, basic solutions to form 4-benzylamino-1,2,3-triazole, and this reaction can be manipulated for preparative purposes . Additionally, 1,3-diamino- and 1-amino-3-azidoindazoles can autoxidize to form 4-aminobenzo-1,2,3-triazine . These reactions indicate that the compound of interest may also be susceptible to similar transformations, which could be explored to synthesize new derivatives or to study the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can be deduced from their synthesis and molecular structure. The density, hydrogen bonding, and stacking interactions contribute to the compound's physical properties, such as solubility and melting point . The chemical properties, such as reactivity and stability, can be influenced by the presence of amino groups and the triazine ring. The compound of interest is likely to have similar properties, which can be studied using spectroscopic methods (NMR, UV-Vis) and computational tools like molecular docking .
properties
IUPAC Name |
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUKKOGKLAANO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963434 |
Source
|
Record name | 3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride | |
CAS RN |
4576-37-8 |
Source
|
Record name | NSC210993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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